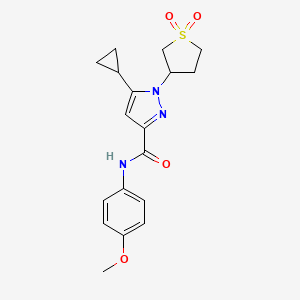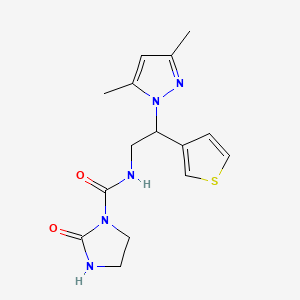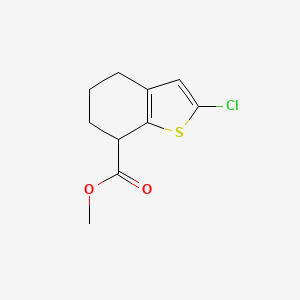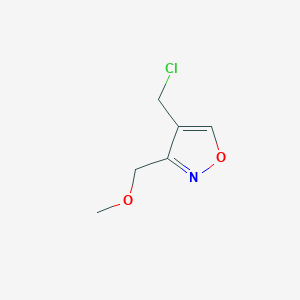
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, due to its complex structure, is a focus of synthesis and characterization studies to understand its chemical properties and potential applications. For instance, the synthesis of related pyrazole and pyrazolopyrimidine derivatives has been explored to evaluate their cytotoxic activity against Ehrlich Ascites Carcinoma cells, showcasing the compound's relevance in medicinal chemistry and potential in therapeutic applications (Hassan, Hafez, & Osman, 2014). Similarly, crystal structure and Hirshfeld surface analysis have been conducted on similar compounds to determine their molecular interactions and stability, which are crucial for their potential pharmaceutical applications (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Computational Studies and Molecular Interaction Analysis
Computational studies and molecular interaction analyses play a significant role in understanding the behavior of such compounds. For example, the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor has been studied, highlighting the importance of understanding the interaction mechanisms for drug design and development (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). Additionally, DFT calculations have been employed to analyze the structure and properties of pyrazole derivatives, aiding in the prediction of their reactivity and stability, which is critical for their application in various scientific fields (Alaşalvar, Soylu, Ünver, İskeleli, Yıldız, Çiftçi, & Banoglu, 2014).
Application in Nonlinear Optical Properties and Chemical Reactivity
The exploration of nonlinear optical (NLO) properties and chemical reactivity descriptors of related compounds suggests potential applications in materials science and chemical synthesis. For instance, the synthesis and analysis of thiophene-based pyrazole amides have led to insights into their NLO properties and reactivity, indicating their utility in developing materials with specific optical characteristics (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-15-6-4-13(5-7-15)19-18(22)16-10-17(12-2-3-12)21(20-16)14-8-9-26(23,24)11-14/h4-7,10,12,14H,2-3,8-9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPFGXQALGRRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[N-(3,5-dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2526661.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2526664.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2526665.png)


![ethyl 4-{5-[(1Z)-2-cyano-2-[(Z)-piperidine-1-carbonyl]eth-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B2526669.png)
![2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2526672.png)
![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)
![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)

![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)
![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)
![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)
